molecular formula C20H25ClF3N7OS B10948433 2-{[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-[3-(dimethylamino)propyl]hydrazinecarbothioamide

2-{[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-[3-(dimethylamino)propyl]hydrazinecarbothioamide

Cat. No.: B10948433
M. Wt: 504.0 g/mol
InChI Key: IHDVMFRZIWLRKZ-UHFFFAOYSA-N
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Description

2-{[5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-N~1~-[3-(DIMETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, making it a compound of interest for drug development and other scientific research.

Preparation Methods

The synthesis of 2-{[5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-N~1~-[3-(DIMETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 4-chlorophenyl and trifluoromethyl-substituted compounds.

    Introduction of the carbonyl group: This step involves the incorporation of the carbonyl group into the pyrazolo[1,5-a]pyrimidine core, often through a reaction with a suitable carbonylating agent.

    Attachment of the hydrazinecarbothioamide moiety: The final step involves the reaction of the intermediate with 3-(dimethylamino)propylhydrazinecarbothioamide under specific conditions to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-{[5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-N~1~-[3-(DIMETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-N~1~-[3-(DIMETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacologically active agent, making it a candidate for drug development and testing.

    Biological Studies: Its biological activity can be explored in various assays to understand its effects on different biological systems.

    Materials Science: The compound’s unique structure may lend itself to applications in materials science, such as the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-N~1~-[3-(DIMETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar compounds to 2-{[5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-N~1~-[3-(DIMETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of the target compound lies in its specific substituents, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C20H25ClF3N7OS

Molecular Weight

504.0 g/mol

IUPAC Name

1-[[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-3-[3-(dimethylamino)propyl]thiourea

InChI

InChI=1S/C20H25ClF3N7OS/c1-30(2)9-3-8-25-19(33)28-27-18(32)15-11-17-26-14(12-4-6-13(21)7-5-12)10-16(20(22,23)24)31(17)29-15/h4-7,11,14,16,26H,3,8-10H2,1-2H3,(H,27,32)(H2,25,28,33)

InChI Key

IHDVMFRZIWLRKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=S)NNC(=O)C1=NN2C(CC(NC2=C1)C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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